1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one
Overview
Description
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one is a synthetic organic compound characterized by its unique structural features, including a piperidinone ring substituted with a methoxy group and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The substitution of a hydrogen atom with a methoxy group, typically achieved using methanol and a suitable catalyst.
Piperidinone Formation: The formation of the piperidinone ring, which can be accomplished through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinone ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from similar compounds.
Biological Activity
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one is a synthetic organic compound notable for its unique structure, which includes a piperidinone ring substituted with both a methoxy and a nitro group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.304 g/mol
- CAS Number : 1356963-08-0
The compound's structure allows for various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological pathways. The nitro group can undergo redox reactions, while the piperidinone moiety is capable of engaging with various enzymes and receptors, potentially modulating their activity. This interaction may lead to significant biological effects, including:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms.
- Anticancer Properties : Preliminary studies suggest that it may have potential as an anticancer agent, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Research into the anticancer properties of this compound has shown promising results in various cancer cell lines. In one study, the compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines:
Cell Line | IC50 (µM) | Mode of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
PC-3 | 20 | Cell cycle arrest at G2/M phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may effectively target cancer cells while sparing normal cells.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of piperidinone compounds against resistant bacterial strains. The study concluded that modifications on the phenyl ring significantly influenced antimicrobial potency, with this compound exhibiting superior activity compared to other analogs .
- Anticancer Research : In another investigation reported in Cancer Letters, researchers assessed the effects of this compound on prostate cancer cells. The results indicated that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, supporting its potential use as an anticancer agent .
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2)9-15(7-6-13(14)17)10-4-5-11(16(18)19)12(8-10)20-3/h4-5,8H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTMIVUYUTYCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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